molecular formula C10H12N2O2 B12933480 1-(Ethylamino)-1H-indole-5,6-diol

1-(Ethylamino)-1H-indole-5,6-diol

Cat. No.: B12933480
M. Wt: 192.21 g/mol
InChI Key: KXRQSYPMSFZOOE-UHFFFAOYSA-N
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Description

1-(Ethylamino)-1H-indole-5,6-diol is a substituted indole derivative characterized by hydroxyl groups at positions 5 and 6 of the indole core and an ethylamino (-NH-CH2CH3) moiety at position 1. This compound shares structural homology with naturally occurring indole derivatives like 5,6-dihydroxyindole (5,6-DHI), a key intermediate in melanin biosynthesis . The ethylamino substituent distinguishes it from simpler analogs such as 1-methyl-1H-indole-5,6-diol (M.W. 163.18) and unsubstituted 5,6-DHI (M.W. 149.15, CAS: 3131-52-0) .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(ethylamino)indole-5,6-diol

InChI

InChI=1S/C10H12N2O2/c1-2-11-12-4-3-7-5-9(13)10(14)6-8(7)12/h3-6,11,13-14H,2H2,1H3

InChI Key

KXRQSYPMSFZOOE-UHFFFAOYSA-N

Canonical SMILES

CCNN1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as indole-5,6-diol.

    Ethylation: The indole-5,6-diol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 1-position.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.

    Purification and Isolation: Advanced purification techniques, including distillation, crystallization, and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed:

    Quinone Derivatives: Formed through oxidation.

    Dihydro Derivatives: Formed through reduction.

    Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

1-(Ethylamino)-1H-indole-5,6-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylamino group imparts distinct physicochemical properties compared to other substituents:

Compound Molecular Formula Molecular Weight Substituents (Position) Key Properties
1-(Ethylamino)-1H-indole-5,6-diol C10H12N2O2 192.22 -NHCH2CH3 (1), -OH (5,6) Enhanced solubility in polar solvents due to amino group; potential for hydrogen bonding
1-Methyl-1H-indole-5,6-diol C9H9NO2 163.18 -CH3 (1), -OH (5,6) Lower polarity compared to ethylamino analog; reduced hydrogen-bonding capacity
5,6-Dihydroxyindole C8H7NO2 149.15 -OH (5,6) High polarity; prone to oxidation (melanin precursor)
3-(2-(4-Methoxyphenyl)triazol-1-yl)ethyl-1H-indole (10a) C19H17N5O 331.37 Triazole-ethyl (3), -OCH3 (aryl) Bulky substituent; increased lipophilicity

Key Observations :

  • The ethylamino group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the methyl group in 1-methyl-1H-indole-5,6-diol .

Spectroscopic Characterization

  • 1H NMR: Ethylamino protons (δ ~2.5–3.5 ppm for -NHCH2CH3) and hydroxyl protons (δ ~5–9 ppm) would distinguish this compound from methyl or triazole-substituted analogs .
  • 13C NMR: The ethylamino carbon (C-NHCH2CH3) would resonate at δ ~40–50 ppm, contrasting with methyl (δ ~20–30 ppm) or triazole carbons (δ ~120–150 ppm) .

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